molecular formula C7H12ClNO2 B2777576 Methyl 3-(chloromethyl)-1-methylazetidine-3-carboxylate CAS No. 2225137-24-4

Methyl 3-(chloromethyl)-1-methylazetidine-3-carboxylate

Cat. No.: B2777576
CAS No.: 2225137-24-4
M. Wt: 177.63
InChI Key: PWLLEZAXFCRSJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(chloromethyl)-1-methylazetidine-3-carboxylate is an organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a chloromethyl group and a methyl ester group attached to the azetidine ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(chloromethyl)-1-methylazetidine-3-carboxylate typically involves the reaction of azetidine derivatives with chloromethylating agents. One common method is the reaction of 3-(chloromethyl)azetidine with methyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(chloromethyl)-1-methylazetidine-3-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of corresponding oxidized products.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions to achieve substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Products include azetidine derivatives with various functional groups replacing the chlorine atom.

    Oxidation: Oxidized products may include carboxylic acids or ketones.

    Reduction: The primary alcohol derivative is a major product.

Scientific Research Applications

Methyl 3-(chloromethyl)-1-methylazetidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(chloromethyl)-1-methylazetidine-3-carboxylate involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(bromomethyl)-1-methylazetidine-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 3-(hydroxymethyl)-1-methylazetidine-3-carboxylate: Contains a hydroxymethyl group instead of chloromethyl.

    Methyl 3-(methoxymethyl)-1-methylazetidine-3-carboxylate: Features a methoxymethyl group.

Uniqueness

Methyl 3-(chloromethyl)-1-methylazetidine-3-carboxylate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its analogs. This makes it a valuable intermediate in synthetic chemistry and a useful tool in various research applications.

Properties

IUPAC Name

methyl 3-(chloromethyl)-1-methylazetidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO2/c1-9-4-7(3-8,5-9)6(10)11-2/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLLEZAXFCRSJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C1)(CCl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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